molecular formula C20H20ClN5OS2 B2949734 5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-28-0

5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2949734
CAS No.: 851970-28-0
M. Wt: 445.98
InChI Key: VNAVKZPCFIEARQ-UHFFFAOYSA-N
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Description

5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core fused with a thiophene ring and substituted with a 3-chlorophenylpiperazine moiety. This structure combines pharmacologically significant motifs:

  • Thiophene: A five-membered aromatic sulfur heterocycle known for enhancing metabolic stability and bioavailability in drug design.
  • Piperazine: A six-membered nitrogen-containing ring frequently employed in medicinal chemistry for its ability to modulate receptor binding.
  • Thiazolo-triazolol core: A bicyclic system contributing to diverse biological activities, including antimicrobial and CNS modulation .

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5OS2/c1-13-22-20-26(23-13)19(27)18(29-20)17(16-6-3-11-28-16)25-9-7-24(8-10-25)15-5-2-4-14(21)12-15/h2-6,11-12,17,27H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAVKZPCFIEARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C₁₅H₁₈ClN₅OS
  • Molecular Weight: 353.85 g/mol

The compound features a piperazine moiety linked to a thiophene ring and a thiazolo-triazole structure, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Piperazine Derivative: Reaction of 3-chlorophenylpiperazine with appropriate thiophene derivatives.
  • Coupling Reactions: Utilizing coupling agents to link the thiophene and thiazolo-triazole moieties.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

The biological activity of the compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate serotonin receptors, which can influence mood and anxiety levels. Additionally, the presence of the thiophene and triazole moieties may contribute to its antibacterial and antifungal properties.

Pharmacological Studies

  • Antidepressant Activity: In vivo studies have shown that compounds with similar structures exhibit significant antidepressant effects by enhancing serotonergic activity.
  • Antibacterial Activity: Preliminary tests indicate moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition: The compound has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease, showing promising results in reducing their activity.

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial properties of similar compounds, it was found that derivatives exhibited varying degrees of activity against common bacterial strains. The most active derivatives had IC50 values ranging from 0.63 µM to 6.28 µM against AChE inhibition .

Study 2: Neuropharmacological Effects

Research focusing on the neuropharmacological effects revealed that related compounds influenced serotonin receptor activity significantly, leading to enhanced mood stabilization in animal models .

Data Summary

Biological ActivityTest Organism/TargetIC50 Values (µM)Reference
AntibacterialSalmonella typhi0.63
AntibacterialBacillus subtilis1.21
AChE InhibitionEnzyme2.14
NeuropharmacologicalSerotonin receptors-

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound Substituent (R) Molecular Formula Molecular Weight Key Features
Target Compound: 5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiophen-2-yl C22H21ClN5OS ~472.0* Thiophene enhances lipophilicity; potential CNS activity due to piperazine .
Analog 1: 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 4-Ethoxy-3-methoxyphenyl C25H28ClN5O3S 514.04 Polar O-containing groups (ethoxy, methoxy) may improve solubility but reduce BBB penetration.
Analog 2: 5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 2-Fluorophenyl C22H21ClFN5OS 458.0 Fluorine’s electronegativity enhances binding affinity; lower molecular weight improves bioavailability.

*Calculated based on structural analogy to .

Key Observations:

Substituent Effects on Lipophilicity: The thiophen-2-yl group in the target compound increases lipophilicity compared to the polar 4-ethoxy-3-methoxyphenyl group in Analog 1. The 2-fluorophenyl group in Analog 2 balances electronegativity and lipophilicity, often correlating with improved receptor binding in antipsychotic or antidepressant agents .

Molecular Weight Trends :

  • Analog 1’s higher molecular weight (514.04 vs. 472.0) is attributed to bulky ethoxy/methoxy substituents, which may limit passive diffusion across biological membranes.

Synthetic Considerations: Synthesis of such compounds typically involves nucleophilic substitution or condensation reactions. For example, Analog 1’s ethoxy/methoxy groups could be introduced via alkylation of phenolic intermediates under basic conditions .

Pharmacological and Structural Insights from Related Compounds

  • Triazole-Thiazolo Core: Derivatives of 1,2,4-triazole (e.g., voriconazole) are known for antifungal activity, while thiazole rings contribute to antimicrobial and anti-inflammatory properties . The fused triazole-thiazolo system in the target compound may synergize these effects.
  • Chlorophenyl Groups : The 3-chlorophenyl substituent, common in neuroleptic drugs, enhances affinity for serotonin (5-HT1A) and dopamine (D2) receptors .

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